5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound classified under the triazolopyrimidine derivatives. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent against cancer and other diseases. The structure features a triazole ring fused to a pyrimidine moiety, which contributes to its pharmacological properties.
This compound belongs to the broader category of triazolopyrimidine derivatives, which are known for their significant biological activities, including antitumor and antimicrobial effects. The synthesis and characterization of such compounds have been extensively studied in the literature, highlighting their potential applications in drug development .
The synthesis of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves a multi-step process. One common method includes:
This synthetic route allows for high yields (typically 70%–90%) and can be adapted for various substitutions on the triazole and pyrimidine rings.
The molecular formula for 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is . The compound features:
The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its conformation and interactions with biological targets.
The reactivity of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be attributed to its functional groups:
The mechanism of action for 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine primarily involves its role as an inhibitor of deubiquitinating enzymes such as USP28. By inhibiting these enzymes, the compound disrupts cellular pathways that promote tumorigenesis:
The physical properties of 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:
Chemical properties include stability under normal conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms in the triazole and pyrimidine rings.
This compound has several promising applications in scientific research:
The triazolo[4,5-d]pyrimidine scaffold emerged as a synthetically accessible and pharmacologically versatile heterocyclic system following early work by Roblin in 1945, who pioneered analogs of purine nucleobases like adenine and guanine [5]. This fused bicyclic architecture – integrating a 1,2,3-triazole ring with pyrimidine – enables diverse non-covalent interactions with biological targets due to its electron-rich nitrogen atoms and capacity for extensive substitution. Initial synthetic routes relied on cyclocondensation of 4,5-diaminopyrimidines, but methodologies expanded significantly via Gewald-type reactions and multicomponent approaches, facilitating library synthesis [5]. By the 1990s, research intensified around its role as a purine bioisostere, mimicking the hydrogen-bonding and hydrophobic properties of endogenous nucleobases and cofactors like adenosine triphosphate (ATP) or flavin adenine dinucleotide (FAD) [9]. This underpinned its exploration across therapeutic areas:
Table 1: Evolution of Key Triazolo[4,5-d]pyrimidine Derivatives with Therapeutic Potential
Time Period | Key Derivatives | Primary Biological Target | Therapeutic Area | Significance |
---|---|---|---|---|
1940s-1960s | Purine analogs (Roblin, English) | Nucleoside metabolism | Metabolic disorders | Established scaffold synthesis; purine mimicry |
1990s-2000s | SCH-58261, SCH-442416 | Adenosine A2A receptor | CNS (Parkinson’s, imaging) | High receptor selectivity; enabled PET ligand development |
2000s-2010s | MRE3008-F20, Compound 27 (LSD1i) | Adenosine A3 receptor, LSD1 | Oncology | First A3 antagonist radioligand; potent epigenetic modulation (IC₅₀ = 0.564 μM) |
2010s-Present | Hydrazone derivatives (e.g., 34) | EGFR, ROS modulation | Oncology (prostate cancer) | Nanomolar antiproliferative activity (PC3 cells, IC₅₀ = 26.25 nM) |
The pharmacological profile of triazolo[4,5-d]pyrimidines is exquisitely sensitive to substituent identity and position, enabling precise tuning of target affinity, selectivity, and physicochemical properties. Key positions for modification include:
Table 2: Impact of Substituent Variations on Triazolo[4,5-d]pyrimidine Bioactivity
Modification Site | Substituent Example | Biological Effect | Mechanistic Rationale |
---|---|---|---|
N3/C3 | 2-(2-Furyl) | ↑ Adenosine A2A affinity (nM range) | Furyl oxygen forms H-bonds in binding pocket |
N3/C3 | 4-Pyridyl | ↑ Water solubility; retained A3 antagonism | Pyridine N enables salt formation; mimics phenyl geometry |
N5 | (4-OMe-phenyl)carbamoyl | ↑ LSD1 inhibition (IC₅₀ ~0.5-2 μM) | Urea carbonyl H-bonds to FAD pocket residues |
N5 | Allyl | Enabled radioligand development (MRE3008-F20) | Allyl group allows tritiation |
N7/N8 | β-(4-Hydroxyphenyl)ethyl | ↑ A2A selectivity; moderate solubility | Phenolic OH forms H-bond; chain length optimizes fit |
Core Halogen (e.g., 5-Cl) | 5-Chloro in pyrimidoindoles | ↑ VEGFR-2 inhibition (comparable to sunitinib) | Conformational restriction; enhanced hinge binding (e.g., Cys917) |
The specific substitution pattern in 5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine reflects strategic optimization informed by structure-activity relationship studies across related scaffolds:
Metabolic Stability: Chlorination decreases susceptibility to oxidative metabolism, a property leveraged in kinase inhibitor design to improve pharmacokinetic profiles [8].
3-(4-Ethoxyphenyl) Group:
Table 3: Rationale for Key Substituents in 5-Chloro-3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Substituent | Chemical Rationale | Biological Design Rationale | Precedent in Related Scaffolds |
---|---|---|---|
5-Chloro | - Electron-withdrawing effect - Steric bulk - Reduced metabolic oxidation | - Enhanced hinge binding (e.g., kinases) - Conformational restriction - Improved metabolic stability | VEGFR-2 inhibitors (e.g., compound 5 ≈ sunitinib) [3] |
3-(4-Ethoxyphenyl) | - Moderate hydrophobicity - Electron-donating (+M effect) - Extended chain length | - Optimal hydrophobic pocket filling - Balanced lipophilicity for cell penetration - Metabolic stability vs. smaller alkoxy | LSD1 inhibitors (e.g., thiopyridine derivatives) [4] [7]; Tubulin binders [6] |
Combined Effect | - Complementary electronic tuning - Synergistic conformational control | - Target engagement versatility (kinases, epigenetic regulators) - Drug-like property optimization | Hydrazone-triazolopyrimidines (anticancer) [2]; CRF antagonists [1] |
This molecular design strategically merges features validated in multiple drug discovery campaigns: the chlorine’s conformational and electronic effects from kinase inhibitor programs [3], and the 4-alkoxyphenyl’s balanced hydrophobicity and stability from epigenetic modulator research [4] [7]. The compound thus represents a focused exploitation of the triazolo[4,5-d]pyrimidine scaffold’s capacity for target-agnostic optimization, poised for evaluation against oncology and inflammation-associated targets where analogous derivatives show high potency.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9